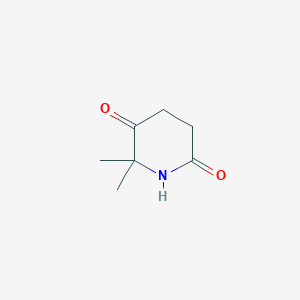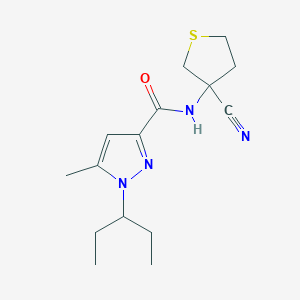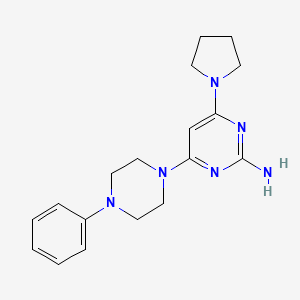![molecular formula C15H18N2O4S B2471924 2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide CAS No. 1025667-34-8](/img/structure/B2471924.png)
2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide, also known as MSAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MSAA is a sulfonylurea derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Scientific Research Applications
Enzyme Inhibitory Potential
The compound has been investigated for its enzyme inhibitory potential, particularly focusing on α-glucosidase and acetylcholinesterase inhibitors. The research involved synthesis and characterization, followed by in vitro enzyme inhibition tests. The majority of synthesized compounds, similar in structure to the target compound, exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. This finding was corroborated by in silico molecular docking results, indicating potential applications in the treatment of diseases related to these enzymes, such as diabetes and Alzheimer's disease (Abbasi et al., 2019).
Antimicrobial Activity
The compound's structure has been utilized to synthesize various heterocycles incorporating a sulfamoyl moiety, aimed at antimicrobial applications. The synthesized derivatives demonstrated significant in vitro antibacterial and antifungal activities, indicating potential for developing new antimicrobial agents. The versatility of the core structure allows for creating a range of derivatives with varying biological activities, useful in addressing different strains of bacteria and fungi (Darwish et al., 2014), (Darwish et al., 2014).
Structural and Metabolism Studies
The compound's derivatives have been subjected to structure-metabolism relationship studies to identify analogues with favorable pharmacokinetic properties. Such research is crucial for drug development, ensuring that the synthesized compounds not only bind effectively to their targets but also exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties (Humphreys et al., 2003).
Antibacterial Potentials
Several studies focused on synthesizing acetamide derivatives bearing heterocyclic cores to evaluate their antibacterial potentials. These studies provided insights into the structural requirements for antibacterial activity and paved the way for developing new antibacterial agents (Iqbal et al., 2017).
Hydrogen Bond Studies
Hydrogen bond studies in compounds similar to the target molecule have been conducted to understand the molecular interactions and stability of such compounds. These studies are significant in drug design, as hydrogen bonding plays a crucial role in drug-receptor interactions (Romero & Margarita, 2008).
Crystal Structure Analysis
Crystal structure analysis of complexes containing related compounds has been reported, providing valuable information about the molecular and electronic structure. Such studies are fundamental in understanding the reactivity and potential applications of these compounds in various fields, including catalysis and material science (Obaleye et al., 2008).
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-5-7-14(8-6-11)22(20,21)10-15(19)17-16-12-3-2-4-13(18)9-12/h5-8H,2-4,9-10H2,1H3,(H,17,19)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPHBQZTAFZKGJ-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NN=C2CCCC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N/N=C\2/CCCC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2471841.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2471842.png)

![3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2471845.png)
![ethyl 3-cyano-2-(3-(phenylthio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471847.png)

![3-[1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2471852.png)



![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2471858.png)


